molecular formula C13H17N3O B8110253 N-(Pyridin-3-ylmethyl)-5-azaspiro[2.4]heptane-1-carboxamide

N-(Pyridin-3-ylmethyl)-5-azaspiro[2.4]heptane-1-carboxamide

Cat. No.: B8110253
M. Wt: 231.29 g/mol
InChI Key: KYHHNNAIQFIAPS-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)-5-azaspiro[24]heptane-1-carboxamide is a synthetic compound that features a unique spirocyclic structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Pyridin-3-ylmethyl)-5-azaspiro[2.4]heptane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-ylmethyl)-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amides and pyridine derivatives, such as:

    Spiro[2.4]heptane derivatives: These compounds share the spirocyclic core but differ in the attached functional groups.

    Pyridine-based amides: These compounds have a pyridine ring attached to an amide group but may lack the spirocyclic structure.

Uniqueness

N-(Pyridin-3-ylmethyl)-5-azaspiro[2.4]heptane-1-carboxamide is unique due to its combination of a spirocyclic core and a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-5-azaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12(11-6-13(11)3-5-15-9-13)16-8-10-2-1-4-14-7-10/h1-2,4,7,11,15H,3,5-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHHNNAIQFIAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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